N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide
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Overview
Description
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is a compound that features a quinoline moiety linked to an oxirane ring via an ethyl chain. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-quinolineethanol with oxirane-2-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the quinoline moiety can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Tetrahydroquinoline derivatives: Result from the reduction of the quinoline moiety.
Substituted products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the oxirane ring can react with nucleophilic sites in proteins and enzymes, inhibiting their activity . These interactions contribute to the compound’s antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide: Unique due to the presence of both a quinoline moiety and an oxirane ring.
3-Arylquinolin-2(1H)-ones: Similar in structure but lack the oxirane ring.
N-(2-Carboxyphenyl)oxalamides: Contain an oxirane ring but differ in the aromatic moiety attached.
Uniqueness
This compound is unique due to its dual functionality, combining the biological activity of the quinoline moiety with the reactivity of the oxirane ring. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-(2-quinolin-2-ylethyl)oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-9-18-13)15-8-7-11-6-5-10-3-1-2-4-12(10)16-11/h1-6,13H,7-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBSFKOBUVXBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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